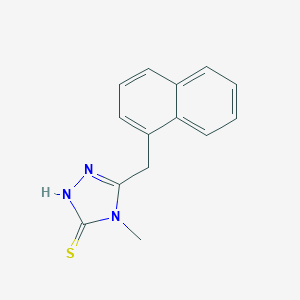

4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

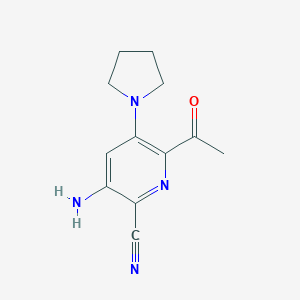

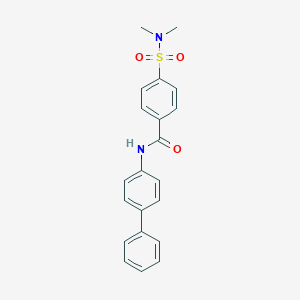

“4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound. It’s part of a class of compounds known as synthetic cannabinoids . The molecular formula for this compound is C19H16N4S .

Molecular Structure Analysis

The molecular structure of “4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” includes a triazole ring, a naphthylmethyl group, and a thiol group . The average mass of this compound is 332.422 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” are not explicitly detailed in the available literature. The compound has a molecular formula of C19H16N4S and an average mass of 332.422 Da .Scientific Research Applications

Synthesis and Structural Studies

Research on the synthesis and structural analysis of triazole derivatives, including compounds related to "4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol," has been a significant area of interest. These compounds are synthesized through various chemical reactions, including cyclization and condensation processes, and their structures are determined using techniques such as X-ray diffraction and NMR spectroscopy. The unique structural features of these compounds, such as their planarity and dihedral angles, are of interest for their potential applications in material science and molecular engineering (Zhang et al., 1996).

Antimicrobial and Antitubercular Activities

Several studies have focused on the antimicrobial and antitubercular activities of triazole derivatives. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The pharmacological evaluations indicate that certain triazole derivatives could be promising candidates for developing new antimicrobial agents (Dave et al., 2007).

Insecticidal Activity

The insecticidal properties of triazole derivatives have also been explored. New series of triazole-linked compounds have been prepared and tested against certain pests, demonstrating significant activity. This research suggests the potential of triazole derivatives in developing new insecticides for agricultural purposes (Maddila et al., 2015).

Antitumor and DNA Methylation Inhibition

Triazole derivatives have been investigated for their antitumor properties and their ability to affect DNA methylation levels in tumor cells. The synthesis of new triazole thioether derivatives and their evaluation for antitumor activity highlight the potential of these compounds in cancer research and therapy (Hovsepyan et al., 2018).

Corrosion Inhibition

The application of triazole derivatives as corrosion inhibitors for metals in various environments has been a notable research area. Studies have shown that these compounds can significantly reduce the corrosion rate of metals such as copper in saline environments, suggesting their utility in materials science and engineering (Chauhan et al., 2019).

properties

IUPAC Name |

4-methyl-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUBDNAIQCGGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149457 |

Source

|

| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

51291-32-8 |

Source

|

| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51291-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-methyl-5-(1-naphthalenylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-1-methyl-3,7-dihydropyrrolo[3,4-d][1,2]diazepine](/img/structure/B479072.png)

![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)

![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)